6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide
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Overview
Description
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide is a chemical compound with the molecular formula C15H12ClN3O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a cyanoethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with N-phenyl-2-cyanoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide can be compared with other similar compounds, such as:
6-chloro-N-(2-cyanoethyl)-N-(2-methoxyethyl)pyridine-3-sulfonamide: This compound has a similar structure but includes a sulfonamide group instead of a carboxamide group, which may result in different chemical and biological properties.
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-sulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Biological Activity
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide is a synthetic compound with the molecular formula C15H12ClN3O. This compound has garnered attention in medicinal chemistry due to its structural characteristics, which include a pyridine ring, a chloro substituent, and a carboxamide functional group. These features may enhance its biological activity, particularly in the context of cancer treatment and other therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities , particularly in anticancer applications. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways, including those related to fibroblast growth factor receptors (FGFR) and other oncogenic pathways . The compound's mechanism of action appears to involve modulation of receptor activity and disruption of cancer cell proliferation.
The compound has been identified as a potential FGFR inhibitor, which is critical in various cancers, including breast and ovarian cancer. By inhibiting FGFR signaling, the compound may reduce tumor growth and enhance apoptosis in cancer cells .
Case Studies
- Breast Cancer : In vitro studies have shown that this compound significantly reduces the viability of breast cancer cell lines. The compound's effectiveness was attributed to its ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways.
- Ovarian Cancer : Another study highlighted the compound's role in inhibiting ovarian cancer cell migration and invasion, suggesting its potential as a therapeutic agent in metastatic disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals that variations in substituents on the phenyl ring can lead to differing pharmacological profiles. For instance:
Compound Name | Structural Features | Anticancer Activity |
---|---|---|
6-chloro-N-(2-methoxyethyl)-N-phenylpyridine-3-carboxamide | Methoxyethyl instead of cyanoethyl | Different efficacy against certain cancer types |
6-chloro-N-(2-sulfanylphenyl)pyridine-3-carboxamide | Sulfanyl group substitution | Enhanced reactivity profiles |
N-(2-cyanoethyl)-N-phenylnicotinamide | Nicotinamide core | Broader biological activity spectrum |
This table illustrates how minor modifications can significantly impact the compound's biological properties and therapeutic potential.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development as an anticancer agent. However, comprehensive toxicity assessments are necessary to evaluate its safety profile before clinical application.
Properties
Molecular Formula |
C15H12ClN3O |
---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
6-chloro-N-(2-cyanoethyl)-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H12ClN3O/c16-14-8-7-12(11-18-14)15(20)19(10-4-9-17)13-5-2-1-3-6-13/h1-3,5-8,11H,4,10H2 |
InChI Key |
MOMIIBUYVWCMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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